molecular formula C13H14N4O2 B7775961 Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-

Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-

Cat. No.: B7775961
M. Wt: 258.28 g/mol
InChI Key: OYFXPRCNOYIAFN-UHFFFAOYSA-N
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Description

Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- is a complex organic compound characterized by its unique structure, which includes a furan ring and a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the construction of the triazolopyrimidine core. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the triazolopyrimidine core: This involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization to form the triazole ring.

    Coupling reactions: The final step involves coupling the furan ring with the triazolopyrimidine core under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the triazolopyrimidine core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furan ring or triazolopyrimidine core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted furan and triazolopyrimidine compounds.

Scientific Research Applications

Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- involves its interaction with specific molecular targets. The furan ring and triazolopyrimidine core can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(5-methyl-2-furanyl)-: This compound shares the furan ring but lacks the triazolopyrimidine core.

    2-Acetyl-5-methylfuran: Another furan derivative with similar structural features but different functional groups.

    1-(2-hydroxy-5-methylphenyl)ethanone: Contains a phenyl ring instead of a furan ring, leading to different chemical properties.

Uniqueness

Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- is unique due to the presence of both the furan ring and the triazolopyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-7-4-5-10(19-7)12-11(9(3)18)8(2)16-13-14-6-15-17(12)13/h4-6,12H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFXPRCNOYIAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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